4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Catalog No.
S869508
CAS No.
120537-66-8
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

CAS Number

120537-66-8

Product Name

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

IUPAC Name

4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13)

InChI Key

VMIYAOXAGCGBLN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC(=O)N2)O

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=C(N2)O

Isomeric SMILES

CC1=NC2=C(C=C1)C(=O)C=C(N2)O

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (CAS 120537-66-8) is a highly versatile, bifunctionalized heterocyclic building block essential for advanced organic synthesis. Featuring a 1,8-naphthyridine core, a tautomeric 2-oxo/4-hydroxy system, and a reactive 7-methyl handle, it serves as a critical precursor for synthesizing pharmaceuticals, antiviral agents, and supramolecular hydrogen-bonding arrays [1]. From a procurement perspective, sourcing this specific decarboxylated scaffold allows chemists to bypass the harsh thermal conditions required to synthesize it from its common 3-carboxylate precursor, directly enabling downstream orthogonal functionalization at the C3 and C4 positions [2].

Substituting this compound with a generic 4-hydroxy-2-quinolone eliminates the N8 nitrogen, fundamentally altering the electronic distribution and destroying the specific hydrogen-bonding arrays (e.g., D-A-A) required for nucleobase recognition or selective receptor binding [1]. Furthermore, attempting to substitute it with the cheaper, un-decarboxylated analog (ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate) introduces severe process bottlenecks. The 3-carboxylate occupies a critical site for electrophilic aromatic substitution and requires high-temperature decarboxylation (often >200 °C) that degrades the material, generates tarry byproducts, and drastically reduces overall yield[2].

Processability and Step-Economy vs. 3-Carboxylate Precursors

Procuring the pre-decarboxylated 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one directly eliminates the most problematic step in naphthyridine core synthesis. When starting from the common Gould-Jacobs intermediate (ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate), chemists must perform a saponification followed by a harsh thermal decarboxylation at temperatures exceeding 200 °C in high-boiling solvents like diphenyl ether [1]. This step typically results in moderate yields (40-60%) and requires extensive purification to remove tarry byproducts. The target compound provides an immediate, clean starting point for C3-halogenation or C4-triflation.

Evidence DimensionSynthetic steps and yield to achieve a C3-unsubstituted reactive core
Target Compound Data0 steps; ready for immediate downstream functionalization
Comparator Or BaselineEthyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate requires 2 steps (hydrolysis + thermal decarboxylation at >200 °C) with typical yields of 40-60%
Quantified DifferenceEliminates 2 synthetic steps and avoids a ~40-60% yield penalty associated with thermal degradation
ConditionsStandard laboratory or pilot-scale synthesis of 3-substituted naphthyridine derivatives

Procuring the decarboxylated core directly accelerates library synthesis and improves overall mass recovery by avoiding harsh thermal degradation.

Supramolecular and Target Binding Profile vs. Quinolone Analogs

The presence of the N8 nitrogen in the 1,8-naphthyridine core provides a critical hydrogen bond acceptor that is absent in carbon-isostere comparators like 4-hydroxy-2-quinolone. In supramolecular chemistry and drug design, this N8 atom participates in highly specific donor-acceptor-acceptor (D-A-A) arrays. Receptors or ligands utilizing the 1,8-naphthyridine core frequently exhibit association constants (Ka) for complementary targets (like guanine derivatives or specific kinase hinge regions) exceeding 10^4 M^-1 in non-polar environments, whereas the quinolone analogs show drastically reduced affinities (Ka < 10^2 M^-1) due to the missing acceptor interaction [1].

Evidence DimensionTarget binding affinity driven by hydrogen bond acceptor capacity
Target Compound Data1,8-naphthyridine core provides an N8 acceptor, enabling high-affinity binding (Ka > 10^4 M^-1 for complementary targets)
Comparator Or Baseline4-hydroxy-2-quinolone lacks the N8 acceptor, resulting in >100-fold weaker binding (Ka < 10^2 M^-1)
Quantified Difference>2 orders of magnitude increase in binding affinity for targets requiring a D-A-A hydrogen bonding array
ConditionsBinding assays in non-polar solvents or hydrophobic protein binding pockets

For researchers designing nucleobase receptors or highly selective kinase inhibitors, the naphthyridine core is non-negotiable for achieving required target engagement.

Lateral Functionalization Capacity at C7 vs. Des-methyl Analogs

The 7-methyl group on this specific compound serves as a highly reactive handle for lateral functionalization, a feature completely absent in the des-methyl comparator, 4-hydroxy-1,8-naphthyridin-2(1H)-one. The electron-withdrawing nature of the naphthyridine ring lowers the pKa of these methyl protons, allowing for direct Knoevenagel-type condensations with aromatic aldehydes to yield 7-styryl derivatives in >70% yield under mild basic conditions [1]. Achieving similar C7-extensions on the des-methyl core requires pre-functionalization (e.g., halogenation) and transition-metal-catalyzed cross-coupling, adding significant cost and complexity.

Evidence DimensionReactivity for extending the pi-system or adding lipophilic bulk at the C7 position
Target Compound Data7-methyl group undergoes direct condensation with aldehydes in >70% yield under mild conditions
Comparator Or Baseline4-hydroxy-1,8-naphthyridin-2(1H)-one requires multi-step halogenation and cross-coupling to achieve C7 functionalization
Quantified DifferenceSingle-step, transition-metal-free functionalization vs. multi-step, catalyst-dependent synthesis
ConditionsBase-catalyzed condensation in protic or polar aprotic solvents (e.g., 100-120 °C)

The 7-methyl group provides a highly reliable, atom-economical vector for late-stage diversification in fluorescent probe development and drug discovery.

Synthesis of Orthogonally Functionalized Libraries

The presence of the 4-OH (for triflation and cross-coupling), the unsubstituted C3 (for direct halogenation), and the 7-methyl (for condensation) makes this an ideal starting scaffold for combinatorial drug discovery, eliminating the need for harsh decarboxylation steps [1].

Development of Supramolecular Receptors

The N8, N1-H, and C2=O array provides a rigid hydrogen-bonding module perfectly complementary to guanine and related nucleobases, widely used in chemical biology and sensor design where quinolone analogs fail [2].

Fluorescent Probes and Metal Chelators

Direct condensation of the reactive 7-methyl group with extended aromatic systems yields highly fluorescent styryl-naphthyridine derivatives used in time-resolved fluorometric assays and cellular imaging [1].

XLogP3

1.1

Dates

Last modified: 08-15-2023

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